Diethyl-pythiDC

Iron Homeostasis Collagen Biosynthesis MDA-MB-231

Diethyl-pythiDC is a cell-permeable, selective inhibitor of collagen prolyl 4-hydroxylases (P4HA1/P4HA3) engineered to avoid the confounding iron chelation observed with EDHB. This diethyl ester prodrug maintains nanomolar potency in cellular and in vivo models (CRC/PDAC PDX, subretinal fibrosis) without inducing HIF-1α stabilization or TfR upregulation. Choose this compound to isolate collagen-specific post-translational effects in ECM remodeling, fibrosis, and oncology research where clean target engagement is essential.

Molecular Formula C14H14N2O4S
Molecular Weight 306.34 g/mol
Cat. No. B607113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl-pythiDC
SynonymsDiethyl-pythiDC;  Diethyl pythiDC; 
Molecular FormulaC14H14N2O4S
Molecular Weight306.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1)C2=NC=C(S2)C(=O)OCC
InChIInChI=1S/C14H14N2O4S/c1-3-19-13(17)9-5-6-10(15-7-9)12-16-8-11(21-12)14(18)20-4-2/h5-8H,3-4H2,1-2H3
InChIKeyNSMODRMOSSBWGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl-pythiDC: Procurement & Selectivity Guide for P4HA1/CP4H Inhibitors in Fibrosis & Cancer Research


Diethyl-pythiDC (CAS 1821370-70-0) is a cell-permeable diethyl ester prodrug of pythiDC, functioning as a selective, small-molecule inhibitor of collagen prolyl 4-hydroxylases (CP4Hs), particularly the P4HA1 and P4HA3 isoforms [1]. Unlike broad-spectrum 2-oxoglutarate-dependent dioxygenase inhibitors, Diethyl-pythiDC targets the collagen biosynthesis pathway at the post-translational modification stage, disrupting the hydroxylation of proline residues essential for stable collagen triple-helix formation and subsequent extracellular matrix (ECM) deposition .

Why Diethyl-pythiDC Cannot Be Substituted: Differentiated Selectivity & Iron Homeostasis Safety Profile


Generic substitution of CP4H/P4HA1 inhibitors carries substantial experimental risk due to marked differences in iron chelation liability, selectivity across the 2-oxoglutarate-dependent dioxygenase superfamily, and cellular bioavailability. Many classical CP4H inhibitors, such as ethyl 3,4-dihydroxybenzoate (EDHB), act through non-selective iron chelation, leading to profound cellular iron deficiency, upregulation of transferrin receptor (TfR), and stabilization of HIF-1α—confounding variables that obscure interpretation of collagen-specific effects . In contrast, Diethyl-pythiDC was specifically engineered to maintain nanomolar-to-low-micromolar potency against CP4H1 while exhibiting negligible iron chelation at concentrations exceeding 500 µM [1]. Furthermore, the diethyl ester prodrug strategy is critical: the parent acid pythiDC exhibits an IC50 of 4.0 µM against CP4H1 in vitro but possesses limited cellular permeability, making the diethyl ester Diethyl-pythiDC the required tool for intact-cell and in vivo applications .

Diethyl-pythiDC Quantitative Evidence Guide: Head-to-Head Performance vs. EDHB, PythiDC, and Isoform-Selective Probes


Diethyl-pythiDC Avoids Iron Chelation Confounding: Direct Comparison with EDHB

In a direct cellular assay using MDA-MB-231 human breast cancer cells, Diethyl-pythiDC maintained normal cellular iron homeostasis markers at concentrations up to 500 µM, while the comparator CP4H inhibitor EDHB (ethyl 3,4-dihydroxybenzoate) induced a pronounced iron-deficient phenotype [1]. Specifically, cells treated with EDHB exhibited strong upregulation of transferrin receptor (TfR) and altered ferritin levels, whereas Diethyl-pythiDC treatment showed no significant change in TfR, HIF-1α, or ferritin levels at any tested concentration .

Iron Homeostasis Collagen Biosynthesis MDA-MB-231

Diethyl-pythiDC as Cell-Permeable Prodrug: Rationale Over Parent PythiDC

The parent compound pythiDC is a potent CP4H1 inhibitor with an in vitro IC50 of 4.0 ± 0.2 µM and a Ki of 0.39 ± 0.04 µM (competitive with α-ketoglutarate) [1]. However, pythiDC is a dicarboxylic acid with limited passive cellular permeability. Diethyl-pythiDC is the diethyl ester prodrug that undergoes intracellular hydrolysis to release the active pythiDC, providing substantially improved cellular uptake while retaining the parent's favorable non-iron-chelating properties . Importantly, at concentrations up to 500 µM in cell culture, none of the esterified biheteroaryl dicarboxylates exhibited cytotoxic activity, confirming that esterification does not introduce cellular toxicity .

Prodrug Cellular Uptake CP4H1

Isoform Selectivity Profile: Diethyl-pythiDC Targets P4HA1 and P4HA3

Diethyl-pythiDC exhibits preferential inhibitory activity against the P4HA1 and P4HA3 isoforms of collagen prolyl 4-hydroxylase, which are the predominant catalytic subunits upregulated in various cancers and fibrotic conditions [1]. In contrast, it shows weak inhibition of PHD2 (HIF prolyl hydroxylase), another member of the 2-oxoglutarate-dependent dioxygenase superfamily, thereby avoiding unwanted stabilization of HIF-1α via off-target PHD inhibition [2]. This selectivity profile distinguishes Diethyl-pythiDC from pan-prolyl hydroxylase inhibitors and broad-spectrum 2-OG oxygenase inhibitors.

Isoform Selectivity P4HA1 P4HA3

In Vivo Efficacy: Diethyl-pythiDC Reduces Fibrovascular Lesion Growth in Murine nAMD Model

In a recent preclinical study of neovascular age-related macular degeneration (nAMD), administration of diethyl pythiDC significantly attenuated fibrovascular lesion growth in the JR5558 murine model, which spontaneously develops subretinal fibrosis [1]. The study demonstrated that targeting P4HA1 with diethyl pythiDC reduced collagen turnover in human retinal pigment epithelium cells in vitro and produced a measurable reduction in fibrotic lesion area in vivo [1]. Furthermore, combining diethyl pythiDC with aflibercept (anti-VEGF) exhibited a stronger antifibrotic effect than either monotherapy [1].

In Vivo Neovascular AMD Subretinal Fibrosis

Optimal Application Scenarios for Diethyl-pythiDC: From Target Validation to Combination Therapy Studies


Validating P4HA1 Dependency in Collagen-Driven Tumor Microenvironments

Use Diethyl-pythiDC to establish P4HA1 as a molecular driver in cancer models where ECM remodeling and collagen deposition correlate with metastasis or therapy resistance. In colorectal cancer (CRC) patient-derived xenograft (PDX) models, Diethyl-pythiDC (100 mg/kg) reduced tumor growth and decreased expression of P4HA1 downstream targets AGO2 and MMP1 [1]. Similarly, in pancreatic ductal adenocarcinoma (PDAC), Diethyl-pythiDC treatment reduced cell proliferation, induced G2/M arrest, and downregulated AGO2/MMP1 expression [2]. This scenario is ideal for researchers seeking a selective chemical probe to dissect P4HA1-specific contributions from broader proline metabolism effects.

Fibrosis Models Requiring Selective Collagen Synthesis Inhibition Without Iron Chelation Confounding

In subretinal fibrosis associated with neovascular AMD, Diethyl-pythiDC was employed to demonstrate that pharmacological inhibition of P4HA1 reduces collagen turnover and fibrovascular lesion progression in vivo [3]. Unlike EDHB, which induces confounding iron deficiency and HIF-1α stabilization, Diethyl-pythiDC maintains iron homeostasis marker integrity up to 500 µM in cell culture [4]. This makes Diethyl-pythiDC the preferred tool for any fibrosis model (liver, lung, kidney, ocular) where clean interpretation of collagen-specific effects is paramount.

Combination Studies with Anti-Angiogenic or Immunotherapeutic Agents

The demonstrated synergy between Diethyl-pythiDC and aflibercept (anti-VEGF) in the JR5558 nAMD model provides a strong rationale for combination studies in both oncology and fibrotic diseases [3]. Researchers investigating ECM-mediated resistance to anti-angiogenic therapies or immune checkpoint blockade should prioritize Diethyl-pythiDC as the P4HA1 inhibitor of choice, given its favorable safety profile and established in vivo dosing regimen (e.g., 100 mg/kg in PDX models) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl-pythiDC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.